6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification based on functional groups and its role in biological systems or industrial applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound. Computational methods like DFT can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the intermediates formed, and the factors affecting the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, and density. The chemical properties include its acidity or basicity, reactivity with other compounds, and stability.Scientific Research Applications
Optical and Structural Properties
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one and its derivatives have been extensively studied for their optical and structural properties. For instance, a study on cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one revealed its potential as an organic Non-Linear Optical (NLO) material. The crystal of this compound is non-centrosymmetric and exhibits significant second harmonic conversion efficiency, making it a candidate for NLO applications (Ponnuswamy et al., 2015).
Spectroscopic Analysis
Spectroscopic techniques like FT-IR, Raman, and NMR have been used to investigate the characteristics of similar compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. Such studies are crucial in confirming the molecular structure and understanding the chemical reactivity of these compounds (Arasu et al., 2019).
Quantum Mechanical Calculations
Quantum mechanical calculations provide insights into the electronic properties of these compounds. Studies have been conducted to understand their geometric parameters, electronegativity, and chemical reactivity descriptors. Such analyses are essential for predicting chemical stability and potential applications in various fields (Öner et al., 2016).
Cytotoxic Activity and Potential Medical Applications
Some derivatives of 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one have been synthesized and tested for their anti-tumor activities. For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed inhibitory actions on human colorectal carcinoma cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).
Safety And Hazards
This involves understanding the toxicity of the compound, its effects on the human body and the environment, and the precautions needed while handling it.
Future Directions
This involves predicting new applications of the compound based on its properties, suggesting modifications to improve its properties, and identifying areas where further research is needed.
properties
IUPAC Name |
6-(4-chlorophenyl)-2,2-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)8-11(16)7-12(15-13)9-3-5-10(14)6-4-9/h3-6,12,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKUDWWQYUHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943348 | |
Record name | 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one | |
CAS RN |
2104-81-6 | |
Record name | 4-Piperidone, 6-(p-chlorophenyl)-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Chlorophenyl)-2,2-dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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